

Application Note: Synthesis of 2-Chlorophenyl Acetate from 2-Chlorophenol

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Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **2-Chlorophenyl acetate** via the acetylation of 2-chlorophenol. The procedure employs acetic anhydride as the acetylating agent in the presence of a base catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, a visual workflow diagram, and safety guidelines to ensure efficient and safe synthesis in a laboratory setting.

Introduction

2-Chlorophenyl acetate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acetylation of phenols is a fundamental and widely used transformation in organic chemistry to protect hydroxyl groups or to synthesize acetate esters. The protocol described herein details the O-acetylation of 2-chlorophenol using acetic anhydride. The reaction proceeds by nucleophilic acyl substitution, where the phenoxide ion, generated in situ under basic conditions, attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme

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Figure 1. Overall reaction for the synthesis of **2-Chlorophenyl acetate** from 2-chlorophenol using acetic anhydride.

Quantitative Data Summary

The following table summarizes the typical reactants, reagents, and expected yield for the laboratory-scale synthesis of **2-Chlorophenyl acetate**.

Reactant/Reagent/Product	Molecular Weight (g/mol)	Typical Amount	Moles (mmol)	Molar Ratio
2-Chlorophenol	128.56	10.0 g	77.8	1.0
Acetic Anhydride	102.09	11.9 g (11.0 mL)	116.7	1.5
Pyridine (Catalyst/Base)	79.10	9.2 g (9.4 mL)	116.7	1.5
Dichloromethane (Solvent)	84.93	100 mL	-	-
2-Chlorophenyl Acetate (Product)	170.59	-	-	Theoretical Yield: 13.3 g

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from the initial reaction setup to the final purification of the product.

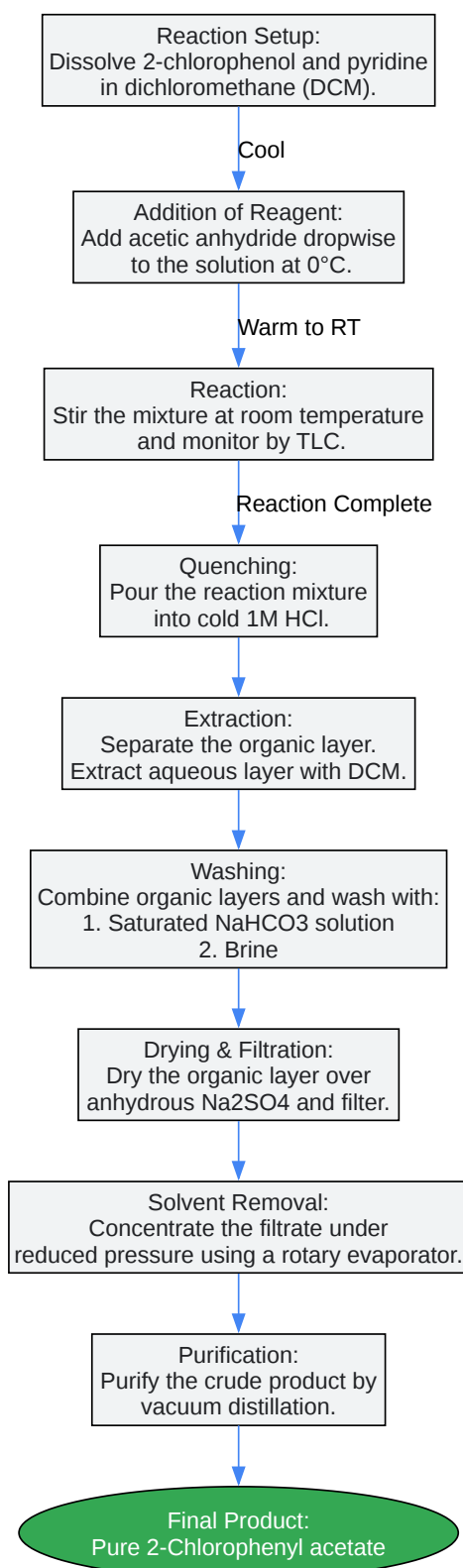


Figure 2. Experimental workflow for the synthesis of 2-Chlorophenyl acetate.

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Caption: Experimental workflow for the synthesis of **2-Chlorophenyl acetate**.

Detailed Experimental Protocol

This protocol is based on standard laboratory procedures for the acetylation of phenols.

5.1 Materials and Equipment

- Chemicals:
 - 2-Chlorophenol ($\geq 99\%$)
 - Acetic Anhydride ($\geq 99\%$)
 - Pyridine (anhydrous, $\geq 99.8\%$)
 - Dichloromethane (DCM, anhydrous, $\geq 99.8\%$)
 - Hydrochloric Acid (HCl), 1M solution
 - Sodium Bicarbonate (NaHCO_3), saturated aqueous solution
 - Sodium Chloride (NaCl), saturated aqueous solution (Brine)
 - Anhydrous Sodium Sulfate (Na_2SO_4)
 - TLC plates (silica gel 60 F₂₅₄)
- Equipment:
 - Round-bottom flask (250 mL) with a magnetic stir bar
 - Dropping funnel
 - Ice bath
 - Magnetic stirrer
 - Separatory funnel (500 mL)
 - Rotary evaporator

- Vacuum distillation apparatus
- Standard laboratory glassware

5.2 Procedure

- **Reaction Setup:** To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-chlorophenol (10.0 g, 77.8 mmol). Dissolve it in 100 mL of anhydrous dichloromethane.
- **Addition of Base:** Add pyridine (9.4 mL, 116.7 mmol) to the solution. Cool the flask in an ice bath to 0°C with continuous stirring.
- **Addition of Acetylating Agent:** Transfer acetic anhydride (11.0 mL, 116.7 mmol) to a dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
- **Work-up and Isolation:**
 - Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold 1M HCl solution to neutralize the pyridine.
 - Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 30 mL).
 - Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.^{[1][2]}
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.^[1]

5.3 Purification

The crude **2-Chlorophenyl acetate** can be purified by vacuum distillation to yield a clear, colorless liquid.

5.4 Characterization

The identity and purity of the final product can be confirmed using spectroscopic methods.

- Infrared (IR) Spectroscopy: The formation of the ester is confirmed by the disappearance of the broad O-H stretching band of the starting phenol (around 3400 cm^{-1}) and the appearance of a strong carbonyl (C=O) stretching peak for the ester group, typically in the region of $1730\text{-}1700\text{ cm}^{-1}$.^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the final product.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight (170.59 g/mol).^{[4][5]}

Safety and Handling Precautions

- 2-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
- Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care in a fume hood.
- Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Has an unpleasant odor.^[2] Always handle in a fume hood.
- Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment.

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